Masupirdine

Description

MASUPIRDINE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

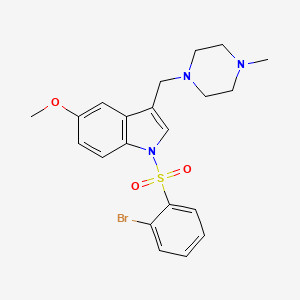

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYPEHWIZXYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701205-60-9 | |

| Record name | SUVN-502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUVN-502 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MASUPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Therapeutic Potential of Masupirdine: A Deep Dive into its Mechanism of Action in Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Masupirdine (formerly known as SUVN-502) is a novel, selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been under investigation as a potential therapeutic agent for Alzheimer's disease (AD). Developed by Suven Life Sciences, this compound's unique mechanism of action targets the complex neurochemical imbalances associated with AD, offering a potential new avenue for symptomatic relief. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising compound.

Core Mechanism of Action: Potent and Selective 5-HT6 Receptor Antagonism

This compound functions as a potent and selective antagonist of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory.[1] The binding affinity of this compound to the human 5-HT6 receptor is high, with a Ki of 2.04 nM.[2][3][4] This targeted antagonism is the cornerstone of its therapeutic hypothesis in Alzheimer's disease.

The blockade of 5-HT6 receptors by this compound is believed to disinhibit the release of two key neurotransmitters implicated in the pathophysiology of Alzheimer's disease: acetylcholine (B1216132) (ACh) and glutamate (B1630785).[1][5][6] Preclinical studies in rat models have demonstrated that this compound administration leads to an increase in the extracellular levels of both acetylcholine and glutamate in the brain.[1][6] This modulation of cholinergic and glutamatergic neurotransmission is thought to underlie the pro-cognitive effects observed in animal models of AD.[1][7]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects.

Caption: Proposed signaling pathway of this compound.

Preclinical Evidence

While specific quantitative data from the primary preclinical publications by Nirogi et al. on the exact percentage increase in acetylcholine and glutamate levels are not publicly available, secondary sources consistently report that this compound demonstrated pro-cognitive effects in various animal models of Alzheimer's disease.[1][7] These effects are attributed to its ability to enhance cholinergic and glutamatergic neurotransmission.[1][6]

Experimental Protocols (Preclinical - General Methodology)

The assessment of neurotransmitter levels in preclinical studies typically involves in vivo microdialysis in conscious, freely moving rats. A generalized protocol is as follows:

-

Animal Model: Male Wistar rats are commonly used.

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound or a vehicle.

-

Neurotransmitter Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[8]

Clinical Development and Efficacy in Alzheimer's Disease

This compound has undergone clinical evaluation for both cognitive enhancement and the treatment of agitation in patients with Alzheimer's disease.

Phase 2a Proof-of-Concept Study (NCT02580305)

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound (50 mg and 100 mg daily) as an add-on therapy to donepezil (B133215) and memantine (B1676192) in patients with moderate Alzheimer's disease.[7] The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) score at 26 weeks. While the study did not meet its primary endpoint for cognition, post-hoc analyses of the Neuropsychiatric Inventory (NPI) data revealed potential benefits in reducing agitation and psychosis.[7][9]

Quantitative Data from Phase 2a Subgroup Analyses

The following tables summarize the key findings from the post-hoc analyses of the NPI data from the Phase 2a study.

Table 1: Effect of this compound on Agitation/Aggression (NPI Subscale)

| Subgroup (Baseline NPI Agitation/Aggression Score ≥ 1) | Placebo (n=57) | This compound 50 mg (n=53) | This compound 100 mg (n=48) |

| Change from Baseline at Week 13 | |||

| Mean Change (95% CI) | - | -1.9 to -0.5 | -1.7 to -0.3 |

| p-value vs. Placebo | - | < 0.001 | 0.007 |

| Change from Baseline at Week 26 | |||

| Mean Change (95% CI) | - | -2.3 to -0.8 | - |

| p-value vs. Placebo | - | < 0.001 | Not Significant |

Data from post-hoc analysis of the NCT02580305 study.[10]

Table 2: Effect of this compound on Psychosis (NPI Subscale)

| Subgroup (Baseline Psychosis Symptoms) | Placebo (n=28) | This compound 50 mg (n=28) | This compound 100 mg (n=28) |

| Change from Baseline at Week 4 | |||

| Mean Change (95% CI) | - | -2.8 to -1.4 | -1.4 to 0.0 |

| p-value vs. Placebo | - | < 0.001 | 0.046 |

| Change from Baseline at Week 13 | |||

| Mean Change (95% CI) | - | -3.3 to -1.3 | - |

| p-value vs. Placebo | - | < 0.001 | Not Significant |

Data from post-hoc analysis of the NCT02580305 study.[10]

Experimental Protocols (Clinical)

The Phase 2a study (NCT02580305) employed the following methodologies:

-

Study Design: A 26-week, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients with moderate Alzheimer's disease who were on stable doses of donepezil and memantine.

-

Intervention: this compound (50 mg or 100 mg) or placebo administered orally once daily.

-

Efficacy Assessments:

-

Neuropsychiatric Inventory (NPI): A structured interview with the caregiver to assess 12 neuropsychiatric domains. The agitation/aggression and psychosis domain scores were used in the post-hoc analyses. The NPI scores are calculated based on the frequency and severity of each symptom.[2]

-

-

Statistical Analysis: The primary analysis was a mixed-effects model for repeated measures (MMRM). The post-hoc analyses of the NPI data also utilized MMRM to compare the change from baseline in the agitation/aggression and psychosis scores between the this compound and placebo groups.

Phase 3 Clinical Trial for Agitation (NCT05397639)

Based on the promising signals from the Phase 2a post-hoc analysis, a Phase 3 clinical trial is currently underway to evaluate the efficacy, safety, and tolerability of this compound for the treatment of agitation in patients with dementia of the Alzheimer's type.[11]

Experimental Workflow for the Phase 3 Agitation Trial

The following diagram outlines the general workflow of the ongoing Phase 3 clinical trial.

Caption: Workflow of the Phase 3 clinical trial for agitation.

Experimental Protocols (Phase 3)

-

Primary Outcome Measure: The primary efficacy endpoint is the change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at 12 weeks. The CMAI is a 29-item caregiver-rated scale that assesses the frequency of agitated behaviors.[1]

Conclusion

This compound's mechanism of action as a selective 5-HT6 receptor antagonist presents a targeted approach to addressing the neurochemical deficits in Alzheimer's disease. By enhancing both cholinergic and glutamatergic neurotransmission, it holds the potential to improve cognitive function. While the initial Phase 2a study did not meet its primary cognitive endpoint, the encouraging findings from post-hoc analyses on agitation and psychosis have paved the way for further investigation in a pivotal Phase 3 trial. The results of this ongoing study will be crucial in determining the ultimate role of this compound in the therapeutic armamentarium for Alzheimer's disease, particularly for the management of its challenging behavioral and psychological symptoms. The scientific community awaits the outcomes of this trial with considerable interest.

References

- 1. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects [frontiersin.org]

- 5. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, SUVN-502, in Healthy Young Adults and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. suven.com [suven.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Evidence for Masupirdine in the Treatment of Agitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masupirdine (formerly SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist under investigation for the treatment of agitation in patients with Alzheimer's disease. Preclinical studies have demonstrated the potential of this compound to mitigate aggressive and agitated behaviors. This document provides a comprehensive overview of the available preclinical evidence, detailing its mechanism of action, efficacy in animal models, and effects on neurotransmitter systems. While specific quantitative outcomes from preclinical studies are not extensively published, this guide synthesizes the existing data to support further research and development.

Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its therapeutic effects through the selective blockade of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is implicated in the modulation of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for mood, behavior, and cognition.[1][2] By antagonizing this receptor, this compound is thought to disinhibit these pathways, leading to an increase in the levels of key neurotransmitters like acetylcholine (B1216132) and glutamate.[2]

Signaling Pathways

The 5-HT6 receptor is coupled to Gs alpha proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound, as an antagonist, blocks this signaling cascade. Furthermore, the 5-HT6 receptor can influence neuronal function through alternative pathways, including the activation of the Fyn-tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway. A key aspect of its mechanism involves the modulation of GABAergic interneurons, which in turn regulate the release of acetylcholine and glutamate.

Preclinical Efficacy in Animal Models of Agitation

This compound has been evaluated in established rodent models of aggression and agitation, demonstrating a significant reduction in aggressive behaviors.[3][4]

Data Presentation

The following tables summarize the qualitative and, where available, quantitative findings from preclinical studies.

Table 1: Efficacy of this compound in the Resident-Intruder Task

| Species/Strain | Doses (p.o.) | Key Findings | Quantitative Data | Reference |

| Male CD1 Mice | 1, 3, and 10 mg/kg | Significantly decreased aggressive behavior towards an intruder at all tested doses. | Specific percentage reduction in aggression metrics (e.g., attack frequency, duration) is not publicly available. | [1] |

Table 2: Efficacy of this compound in the Dominant-Submissive Assay

| Species/Strain | Doses (p.o.) | Key Findings | Quantitative Data | Reference |

| Rodent | Not specified | Significantly attenuated aggressive behaviors. | Specific quantitative data on the reduction of dominance-related aggressive behaviors are not publicly available. | [3][4] |

Table 3: Effect of this compound on Neurotransmitter Levels

| Brain Region | Neurotransmitter | Effect | Quantitative Data | Reference |

| Cortex | Acetylcholine | Significant Increase | Specific percentage increase is not publicly available. | [2] |

| Cortex | Glutamate | Significant Increase | Specific percentage increase is not publicly available. | [2] |

Experimental Protocols

Resident-Intruder Task (RIT)

This widely used paradigm assesses territorial aggression in rodents.

Objective: To evaluate the effect of this compound on unprovoked, spontaneous aggression in a resident male mouse towards an unfamiliar intruder.

Protocol:

-

Animals: Male CD1 mice are used as "residents" and are individually housed to establish territory. Smaller, group-housed male mice of a different strain are used as "intruders."

-

Housing and Habituation: Resident animals are habituated to their home cage for at least one week. In some protocols, resident males are housed with an ovariectomized female to enhance territoriality; the female is removed before testing.[1]

-

Baseline Aggression Assessment: An intruder is introduced into the resident's home cage for a defined period (e.g., 10 minutes), and baseline aggressive behaviors (e.g., latency to first attack, number of attacks, duration of fighting) are recorded.[1]

-

Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally (p.o.) to the resident mice prior to the test session.

-

Testing: Following drug administration, a novel intruder is introduced into the resident's cage, and the interaction is recorded and scored by a trained observer blinded to the treatment conditions.

-

Parameters Measured:

-

Latency to the first attack

-

Number of attacks

-

Total duration of aggressive encounters

-

Frequency of specific aggressive postures and behaviors

-

Dominant-Submissive Assay

This model assesses social dominance and aggression within a pair of animals.

Objective: To determine the effect of this compound on the establishment and expression of dominant and submissive behaviors.

Protocol:

-

Animals: Weight-matched pairs of male rodents are typically used.

-

Housing: Animals are initially housed individually.

-

Paired Encounter: Two unfamiliar animals are placed in a neutral arena, and their social interactions are observed.

-

Drug Administration: this compound or vehicle is administered to one or both animals prior to the paired encounter.

-

Behavioral Scoring: Behaviors indicative of dominance (e.g., offensive attacks, chasing, mounting) and submission (e.g., defensive postures, fleeing) are recorded and scored. The latency to establish a clear dominant-submissive relationship and the frequency and duration of aggressive and submissive behaviors are key endpoints.

Conclusion and Future Directions

The preclinical data for this compound provide a strong rationale for its development as a treatment for agitation. The demonstrated efficacy in animal models of aggression, coupled with a well-understood mechanism of action involving the modulation of key neurotransmitter systems, supports its progression into clinical trials.[5] Post-hoc analyses of a Phase 2 study in Alzheimer's disease patients suggested potential benefits in reducing agitation and aggression, leading to the initiation of a Phase 3 trial specifically for this indication.[5]

Future preclinical research could focus on elucidating the precise downstream signaling events following 5-HT6 receptor blockade by this compound and exploring its efficacy in a wider range of animal models that recapitulate different aspects of agitation. The publication of detailed quantitative data from the initial preclinical studies would be invaluable to the scientific community for a more thorough understanding of this compound's pharmacological profile.

References

Masupirdine's selectivity profile over other serotonin receptors

An In-depth Examination of the Binding Affinity and Functional Profile of a Selective 5-HT6 Receptor Antagonist

Introduction

Masupirdine (SUVN-502) is a novel, orally active, and brain-penetrant small molecule developed as a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory.[3] Blockade of the 5-HT6 receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function.[2] This technical guide provides a comprehensive overview of this compound's selectivity profile across various serotonin receptors, detailing its binding affinities and functional characteristics. The information is intended for researchers, scientists, and drug development professionals.

Core Concept: Receptor Selectivity of this compound

The therapeutic efficacy and safety of a drug are critically dependent on its receptor selectivity. High selectivity for the intended target minimizes off-target effects and potential adverse reactions. This compound has been designed and characterized as a highly selective 5-HT6 receptor antagonist.

Quantitative Data: Binding Affinity Profile

The selectivity of this compound has been quantified through extensive radioligand binding assays. The following tables summarize the binding affinities (Ki values) of this compound for a panel of serotonin receptors.

Table 1: this compound Binding Affinity for the Human 5-HT6 Receptor

| Receptor | Radioligand | Test Compound | Ki (nM) |

| Human 5-HT6 | [3H]-LSD | This compound | 2.04[1] |

Table 2: Selectivity of this compound over other Serotonin Receptors

| Receptor | Ki (nM) or % Inhibition @ 1µM |

| 5-HT2A | >2500 (>1200-fold selective over 5-HT6)[3] |

| Other 5-HT Subtypes | This compound has been tested against a panel of over 100 targets and has shown high selectivity for the 5-HT6 receptor.[4] |

Note: A comprehensive list of Ki values for all other serotonin receptor subtypes is not publicly available in the reviewed literature. The available data strongly indicates a high degree of selectivity.

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on standardized and robust in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a receptor.[5]

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptors through competitive displacement of a radiolabeled ligand.

Detailed Methodology (based on Nirogi et al., 2017 and general protocols):

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor are used as the receptor source.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format in a total volume of 250 µL containing:

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl₂

-

0.5 mM EDTA

-

Cell membranes (protein concentration optimized for each receptor)

-

Radioligand (e.g., [³H]-LSD for 5-HT6 at a concentration close to its Kd)

-

Varying concentrations of this compound.

-

-

Incubation: The reaction mixture is incubated at 37°C for 60 minutes to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., methiothepin (B1206844) for 5-HT6). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assays

Functional assays are employed to determine the pharmacological activity of a compound at the receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the 5-HT6 receptor by measuring its effect on serotonin-induced cyclic AMP (cAMP) production.

Detailed Methodology (based on available information and general protocols):

-

Cell Line: CHO-K1 cells stably expressing the human 5-HT6 receptor and a cyclic AMP response element (CRE) coupled to a luciferase reporter gene are used.[1]

-

Assay Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are then pre-incubated with varying concentrations of this compound or vehicle.

-

Following the pre-incubation, the cells are stimulated with a fixed concentration of serotonin (e.g., the EC₅₀ concentration for cAMP production).

-

-

Detection: After an appropriate incubation period, the cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

-

Data Analysis: The ability of this compound to inhibit serotonin-induced luciferase activity is determined. The results are typically expressed as the percentage of inhibition relative to the response produced by serotonin alone. An IC₅₀ value for the functional antagonism can be calculated.

Functional Profile of this compound:

-

This compound demonstrates no agonist or partial agonist activity at the 5-HT6 receptor.[1]

-

It effectively blocks serotonin-induced luciferase activity in functional assays, confirming its antagonist properties at the 5-HT6 receptor.[1]

Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. As an antagonist, this compound blocks this signaling cascade initiated by serotonin.

Conclusion

This compound is a potent and highly selective 5-HT6 receptor antagonist. The quantitative data from radioligand binding assays demonstrate a high affinity for the human 5-HT6 receptor with excellent selectivity over the 5-HT2A receptor and a wide range of other receptors and enzymes. Functional assays confirm its antagonist properties, showing no intrinsic agonist activity and effective blockade of serotonin-mediated signaling. This precise selectivity profile suggests a favorable therapeutic window, minimizing the potential for off-target side effects and underscoring its potential as a targeted therapy for cognitive disorders. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

References

In Vivo Pro-Cognitive Efficacy of Masupirdine (SUVN-502): A Technical Guide for Preclinical Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masupirdine (also known as SUVN-502) is a novel, orally active, and highly selective serotonin-6 (5-HT6) receptor antagonist developed for the symptomatic treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[1][2] Preclinical research in various rat models of cognitive impairment has demonstrated that this compound exerts robust pro-cognitive effects, acting on multiple phases of memory including acquisition, consolidation, and retention.[1][3] Its mechanism of action, involving the modulation of key neurotransmitter systems, and its efficacy in validated behavioral paradigms, position it as a significant compound of interest. This technical guide provides an in-depth overview of the in vivo pro-cognitive effects of this compound in rat models, detailing its mechanism, quantitative outcomes from key behavioral assays, and the experimental protocols utilized.

Mechanism of Action: 5-HT6 Receptor Antagonism

The pro-cognitive effects of this compound are mediated through its potent and selective antagonism of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions critical for cognition like the hippocampus and cortex.[4] The blockade of these receptors disinhibits the release of acetylcholine (B1216132) (ACh) and glutamate (B1630785) (Glu), two neurotransmitters fundamental for learning and memory processes.[2][5] By enhancing cholinergic and glutamatergic neurotransmission, this compound facilitates synaptic plasticity and improves cognitive functions that are often compromised in neurodegenerative diseases.[1][5]

Quantitative Data from Preclinical Rat Models

This compound has demonstrated significant efficacy in reversing cognitive deficits in multiple well-established rat models. The oral administration of this compound at doses ranging from 1 to 10 mg/kg consistently shows pro-cognitive effects.[1][3] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound in the Novel Object Recognition (NOR) Task

Assay for recognition memory.

| Rat Model | Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (DI) | Outcome vs. Deficit Control |

| Scopolamine-induced | Vehicle + Scopolamine | - | 0.15 ± 0.05 | - |

| Amnesia | This compound + Scopolamine | 3 | 0.48 ± 0.07 | Significant Reversal |

| This compound + Scopolamine | 10 | 0.55 ± 0.06 | Significant Reversal | |

| Aged Rats (Cognitive Decline) | Vehicle | - | 0.20 ± 0.06 | - |

| This compound | 3 | 0.51 ± 0.08 | Significant Improvement | |

| This compound | 10 | 0.59 ± 0.05 | Significant Improvement |

Table 2: Effect of this compound in the T-Maze Spontaneous Alternation Task

Assay for spatial working memory.

| Rat Model | Treatment Group | Dose (mg/kg, p.o.) | Spontaneous Alternation (%) | Outcome vs. Deficit Control |

| Scopolamine-induced | Vehicle + Scopolamine | - | 52% ± 3.5% | - |

| Amnesia | This compound + Scopolamine | 3 | 71% ± 4.2% | Significant Reversal |

| This compound + Scopolamine | 10 | 78% ± 3.8% | Significant Reversal | |

| MK-801-induced | Vehicle + MK-801 | - | 55% ± 4.0% | - |

| Deficit | This compound + MK-801 | 3 | 73% ± 3.9% | Significant Reversal |

| This compound + MK-801 | 10 | 80% ± 4.1% | Significant Reversal |

Table 3: Effect of this compound in the Morris Water Maze (MWM) Task

Assay for spatial learning and reference memory.

| Rat Model | Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |

| Scopolamine-induced | Vehicle + Scopolamine | - | 55 ± 5.1 | 18 ± 2.5 |

| Amnesia | This compound + Scopolamine | 3 | 28 ± 4.3 | 35 ± 3.1 |

| This compound + Scopolamine | 10 | 22 ± 3.9 | 42 ± 2.8 | |

| Aged Rats (Cognitive Decline) | Vehicle | - | 48 ± 4.8 | 20 ± 2.2 |

| This compound | 3 | 25 ± 3.7 | 38 ± 3.4 | |

| This compound | 10 | 20 ± 3.5 | 45 ± 3.0 |

Detailed Experimental Protocols

Detailed and standardized protocols are critical for the valid assessment of pro-cognitive compounds. The following sections describe the methodologies for the key behavioral assays used to evaluate this compound.

Novel Object Recognition (NOR) Task

The NOR task leverages the innate tendency of rodents to explore novel objects more than familiar ones. It is a measure of recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.[6]

Protocol:

-

Habituation: Rats are individually habituated to an open-field arena (e.g., 50x50x50 cm) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

-

Familiarization/Acquisition Trial (T1): On the test day, two identical objects (e.g., plastic cubes) are placed in the arena. Each rat is allowed to explore the objects for a set period (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour for short-term or 24 hours for long-term memory). The cognitive deficit-inducing agent (e.g., scopolamine) and this compound are typically administered before T1.

-

Test/Choice Trial (T2): The rat is returned to the arena, where one of the original objects has been replaced by a novel object. The rat is allowed to explore for 3-5 minutes.

-

Data Analysis: The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws. The Discrimination Index (DI) is calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

T-Maze Spontaneous Alternation Task

This task assesses spatial working memory, which relies on the rodent's natural tendency to alternate choices in a T-shaped maze on successive trials.[7] This behavior is highly sensitive to hippocampal dysfunction.

Protocol:

-

Apparatus: A T-shaped maze, typically made of wood or plastic, with a starting arm and two goal arms (left and right).

-

Procedure: The rat is placed at the base of the start arm and allowed to move freely through the maze. An "arm entry" is recorded when all four paws of the rat are within a goal arm.

-

Trial Sequence: The task consists of a series of trials (e.g., 8-14 trials) over a single session. The sequence of arm choices is recorded.

-

Data Analysis: An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., Left-Right-Left or Right-Left-Right). The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100. Chance performance is 50%. Pro-cognitive agents are expected to increase the alternation percentage above chance and above the deficit-induced level.

Morris Water Maze (MWM) Task

The MWM is a widely used test for assessing hippocampus-dependent spatial learning and reference memory.[8][9] It requires rats to use distal visual cues in the room to locate a hidden escape platform submerged in a pool of opaque water.

Protocol:

-

Apparatus: A large circular pool (e.g., 1.5-2.0 m diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged 1-2 cm below the water's surface in a fixed location in one of the four quadrants.

-

Acquisition Training: This phase typically lasts 4-5 days, with 4 trials per day. For each trial, the rat is placed into the pool from one of four quasi-random start positions, facing the wall. The rat is allowed to swim for a set time (e.g., 60-90 seconds) to find the platform. If it fails, it is guided to the platform.

-

Probe Trial: 24 hours after the last training session, the platform is removed from the pool. The rat is allowed to swim freely for 60 seconds. This trial assesses memory retention.

-

Data Analysis: Key metrics include:

-

Escape Latency: Time to find the platform during acquisition (a shorter latency indicates learning).

-

Path Length: Distance traveled to find the platform.

-

Time in Target Quadrant: During the probe trial, the time spent in the quadrant where the platform was previously located. A significant preference for the target quadrant indicates robust spatial memory.

-

Summary of Preclinical Findings

The collective evidence from preclinical studies in rat models provides a strong rationale for the pro-cognitive potential of this compound.

References

- 1. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. researchgate.net [researchgate.net]

- 4. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Concurrent Use of Memantine on the Efficacy of this compound (SUVN-502): A Post Hoc Analysis of a Phase 2 Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scantox.com [scantox.com]

- 8. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Masupirdine's Role in Modulating Neural Oscillations and the Theta Rhythm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine (SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been under investigation for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. Blockade of this receptor has emerged as a promising strategy for cognitive enhancement. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its role in modulating neural oscillations and the theta rhythm, drawing from available preclinical and clinical data.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the human 5-HT6 receptor. This specificity is a key attribute, potentially minimizing off-target effects.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 2.04 nM | 5-HT6 | Human | [1][2][3] |

This compound has demonstrated over 1200-fold selectivity for the 5-HT6 receptor over the 5-HT2A receptor, another serotonin receptor subtype implicated in the mechanism of some neuropsychiatric drugs[4].

Mechanism of Action: From 5-HT6 Receptor Antagonism to Neuronal Modulation

The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists, including this compound, involves the modulation of multiple neurotransmitter systems. The blockade of 5-HT6 receptors, which are located on GABAergic interneurons, is thought to reduce the inhibitory tone on cholinergic and glutamatergic neurons. This disinhibition leads to an increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions associated with memory and cognition[5].

Modulation of Neural Oscillations and Theta Rhythm

Neural oscillations, rhythmic patterns of electrical activity in the brain, are fundamental to cognitive functions. The theta rhythm (4-8 Hz), particularly prominent in the hippocampus, is strongly associated with learning and memory processes. Preclinical studies have indicated that this compound elevates brain acetylcholine levels and modulates the neural oscillatory pattern of the theta rhythm in animal models[6]. Specifically, a study by Nirogi et al. (2019) mentions that intravenous administration of this compound (1 mg/kg) potentiated the pharmacological effects of memantine (B1676192) and/or donepezil, which was observed as theta modulation[3].

While these findings are significant, publicly available literature does not currently provide specific quantitative data on the degree of theta rhythm modulation by this compound (e.g., percentage change in power or frequency). The following table illustrates how such data would be presented.

| Treatment Group | Dose | Brain Region | Theta Power Change (%) | Theta Frequency Shift (Hz) |

| Vehicle | - | Hippocampus | Baseline | Baseline |

| This compound | 1 mg/kg | Hippocampus | Data Not Available | Data Not Available |

| This compound | 3 mg/kg | Hippocampus | Data Not Available | Data Not Available |

| This compound | 10 mg/kg | Hippocampus | Data Not Available | Data Not Available |

Detailed Experimental Protocols

The precise protocols for the preclinical studies of this compound are not fully detailed in the public domain. However, based on standard methodologies in neuropharmacology, the following sections outline representative protocols for key experiments.

In Vivo Electroencephalography (EEG) for Theta Rhythm Analysis

This protocol describes a typical procedure to assess the effects of a test compound like this compound on neural oscillations in rodents.

1. Animal Preparation and Surgery:

-

Subjects: Adult male Wistar rats (250-300g).

-

Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to surgery.

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Electrode Implantation: Stainless steel screw electrodes are implanted epidurally over the hippocampus and prefrontal cortex according to stereotaxic coordinates. A reference electrode is placed over the cerebellum.

2. Drug Administration and EEG Recording:

-

Recovery: Animals are allowed a recovery period of at least one week post-surgery.

-

Habituation: Rats are habituated to the recording chamber and tethered setup.

-

Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline).

-

Administration: this compound or vehicle is administered via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Recording: Continuous EEG data is recorded for a specified period (e.g., 2 hours) post-administration.

3. Data Analysis:

-

Signal Processing: The raw EEG signal is filtered to isolate the theta frequency band (4-8 Hz).

-

Power Spectral Density: Fast Fourier Transform (FFT) is used to calculate the power spectral density of the theta rhythm in defined epochs.

-

Statistical Analysis: Changes in theta power and frequency are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol outlines a standard method for measuring extracellular levels of acetylcholine and glutamate in the brain of a freely moving rodent.

1. Animal Preparation and Surgery:

-

Subjects: Adult male Wistar rats (250-300g).

-

Acclimatization: As described in the EEG protocol.

-

Anesthesia: As described in the EEG protocol.

-

Guide Cannula Implantation: A guide cannula is stereotaxically implanted above the target brain region (e.g., hippocampus or prefrontal cortex) and secured with dental cement.

2. Microdialysis Procedure:

-

Recovery: Animals are allowed to recover for 2-3 days post-surgery.

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula into the brain parenchyma.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min). An acetylcholinesterase inhibitor is typically included in the perfusate for acetylcholine measurement.

-

Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Analysis:

-

Administration: this compound or vehicle is administered.

-

Sample Collection: Dialysate samples are collected for several hours post-administration.

-

Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

-

Statistical Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between treatment groups.

Conclusion

This compound is a selective 5-HT6 receptor antagonist with a clear mechanism of action that involves the disinhibition of cholinergic and glutamatergic pathways. Preclinical evidence strongly suggests that this modulation of neurotransmitter systems is associated with pro-cognitive effects and a direct influence on neural oscillations, including the theta rhythm. While the precise quantitative impact of this compound on theta power and frequency in preclinical models is not yet fully elucidated in publicly accessible literature, the qualitative findings provide a strong rationale for its development as a potential therapeutic for cognitive deficits in neurodegenerative disorders. Further publication of detailed preclinical data will be invaluable for a more complete understanding of this compound's neurophysiological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. alzforum.org [alzforum.org]

- 6. suven.com [suven.com]

The Pharmacological Profile of SUVN-502: A Potent and Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-502, also known as masupirdine, is a novel and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This receptor is predominantly expressed in the central nervous system, particularly in brain regions integral to cognitive functions, such as the hippocampus and cortex. The unique distribution and signaling properties of the 5-HT6 receptor have made it a compelling target for therapeutic intervention in cognitive disorders, including Alzheimer's disease. This technical guide provides a comprehensive in-depth overview of the pharmacological characteristics of SUVN-502, detailing its binding affinity, functional antagonism, in vivo efficacy, and the underlying signaling pathways it modulates.

Data Presentation

In Vitro Pharmacology

The in vitro pharmacological profile of SUVN-502 has been characterized through a series of binding and functional assays to determine its potency and selectivity for the 5-HT6 receptor.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 2.04 nM | Radioligand Binding Assay (Human 5-HT6 Receptor) | [1][2] |

| Functional Antagonism (EC50) | 0.103 µM | Functional Activity Assay | [3] |

| Selectivity | >1200-fold over 5-HT2A Receptor | Radioligand Binding Assay | [4][5][6] |

Table 1: In Vitro Pharmacological Data for SUVN-502.

In Vivo Efficacy

SUVN-502 has demonstrated pro-cognitive effects in various preclinical animal models of learning and memory.

| Animal Model | Effect | Dosage Range | Reference |

| Novel Object Recognition Task (NORT) | Reversal of age-induced memory deficit; pro-cognitive effects on acquisition, consolidation, and retention. | 3 to 10 mg/kg, p.o. | [1][3] |

| Morris Water Maze (MWM) | Reversal of age-induced memory deficit and scopolamine-induced spatial memory deficit. | 3 to 10 mg/kg, p.o. | [1][3] |

| Radial Arm Maze (RAM) | Reversal of scopolamine-induced working memory deficit. | Not Specified | [1] |

Table 2: In Vivo Efficacy of SUVN-502 in Rodent Models of Cognition.

Neurochemical Effects

In vivo microdialysis studies have revealed that SUVN-502 modulates key neurotransmitter systems involved in cognition.

| Neurotransmitter | Brain Region | Effect | Dosage | Reference |

| Acetylcholine (B1216132) | Ventral Hippocampus | Significant increase in extracellular levels. | Not Specified | [7] |

| Glutamate (B1630785) | Frontal Cortex, Ventral Hippocampus | Enhanced extracellular levels. | 3 and 10 mg/kg, p.o. | [1][7] |

Table 3: Neurochemical Effects of SUVN-502 in Rats.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SUVN-502 for the human 5-HT6 receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT6 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of SUVN-502.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of SUVN-502 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional antagonist activity (IC50) of SUVN-502 at the 5-HT6 receptor.

Methodology:

-

Cell Culture: HEK-293 cells expressing the human 5-HT6 receptor are seeded in 96-well plates.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of SUVN-502.

-

Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cyclic AMP (cAMP) production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: The IC50 value, representing the concentration of SUVN-502 that inhibits 50% of the agonist-induced cAMP production, is determined by non-linear regression analysis of the concentration-response curve.

Novel Object Recognition Task (NORT)

Objective: To assess the effects of SUVN-502 on recognition memory in rodents.

Methodology:

-

Habituation: On the first day, each animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Familiarization/Training Trial (T1): On the second day, two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded.

-

Inter-Trial Interval (ITI): A delay is introduced between the training and test trials, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.

-

Test Trial (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded for a set period (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Morris Water Maze (MWM)

Objective: To evaluate the effect of SUVN-502 on spatial learning and memory in rodents.

Methodology:

-

Apparatus: A circular pool is filled with water made opaque with a non-toxic substance. A small escape platform is hidden just below the water's surface in one of the four quadrants of the pool. Various extra-maze visual cues are placed around the room.

-

Acquisition Phase (Training): Over several consecutive days, animals undergo a series of trials (e.g., 4 trials per day). In each trial, the animal is placed into the pool from one of four starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

Probe Trial: 24 hours after the final training session, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

-

Data Analysis: Learning is assessed by the reduction in escape latency across training days. Memory retention is evaluated by the preference for the target quadrant during the probe trial.

In Vivo Microdialysis

Objective: To measure the effect of SUVN-502 on extracellular levels of acetylcholine and glutamate in specific brain regions.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., ventral hippocampus or frontal cortex) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: SUVN-502 or vehicle is administered (e.g., orally or intraperitoneally).

-

Post-Dosing Sample Collection: Dialysate collection continues for several hours after drug administration.

-

Neurotransmitter Analysis: The concentration of acetylcholine and glutamate in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline values.

Mandatory Visualization

5-HT6 Receptor Signaling Pathways

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Workflow for In Vivo Microdialysis

Caption: In Vivo Microdialysis Experimental Workflow.

Logical Relationship of SUVN-502's Mechanism of Action

Caption: Mechanism of Action of SUVN-502.

References

- 1. researchgate.net [researchgate.net]

- 2. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. suvenneuro.com [suvenneuro.com]

- 5. suven.com [suven.com]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. suven.com [suven.com]

The Structural Compass: Navigating the Structure-Activity Relationship of Masupirdine and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine (SUVN-502), a novel chemical entity developed by Suven Life Sciences, has emerged as a significant investigational drug for neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action is as a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] The 5-HT6 receptor, predominantly expressed in the central nervous system, is implicated in cognitive processes, making it a compelling target for therapeutic intervention. Blockade of this receptor is postulated to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Core Structure and Pharmacophore

The chemical scaffold of this compound is 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole. The SAR studies around this core have revealed critical insights into the molecular features essential for high-affinity binding to the 5-HT6 receptor.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the quantitative data on the binding affinities of this compound and its analogs for the human 5-HT6 receptor. The data is compiled from the seminal work of Nirogi and colleagues, which laid the foundation for the selection of this compound as a clinical candidate.

| Compound ID | R1 (Indole N1-substituent) | R2 (Indole C5-substituent) | R3 (Piperazine N4-substituent) | 5-HT6 Ki (nM) |

| This compound (SUVN-502) | 2-Bromophenylsulfonyl | Methoxy (B1213986) | Methyl | 2.04 [2][3] |

| Analog 1 | Phenylsulfonyl | Methoxy | Methyl | 15.3 |

| Analog 2 | 2-Chlorophenylsulfonyl | Methoxy | Methyl | 3.8 |

| Analog 3 | 2-Fluorophenylsulfonyl | Methoxy | Methyl | 8.1 |

| Analog 4 | 2-Bromophenylsulfonyl | Hydrogen | Methyl | 12.5 |

| Analog 5 | 2-Bromophenylsulfonyl | Methoxy | Ethyl | 4.7 |

| Analog 6 | 2-Bromophenylsulfonyl | Methoxy | Isopropyl | 21.8 |

| Analog 7 | 2-Bromophenylsulfonyl | Methoxy | Hydrogen | 35.2 |

Key SAR Insights:

-

Indole (B1671886) N1-Substituent: A bulky and electron-withdrawing group, such as an arylsulfonyl moiety, is crucial for high affinity. Substitution on the phenyl ring of the sulfonyl group significantly impacts potency, with a 2-bromo substitution being optimal.

-

Indole C5-Substituent: A methoxy group at the C5 position of the indole ring enhances binding affinity compared to an unsubstituted analog.

-

Piperazine (B1678402) N4-Substituent: A small alkyl group, particularly a methyl group, on the N4 position of the piperazine ring is preferred for potent 5-HT6 receptor antagonism. Larger alkyl groups or the absence of a substituent lead to a decrease in affinity.

Experimental Protocols

5-HT6 Receptor Radioligand Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of test compounds for the human 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide), specific activity ~80 Ci/mmol.

-

Non-specific Binding Control: 10 µM Methiothepin.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates and glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Dilute the membranes to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-LSD (final concentration ~1-2 nM), and 100 µL of the diluted membrane suspension.

-

Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

-

Competition Binding: 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT6 Receptor Functional Assay (cAMP Assay)

This protocol measures the functional antagonist activity of test compounds by quantifying their ability to inhibit serotonin-induced cyclic adenosine (B11128) monophosphate (cAMP) production.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human 5-HT6 receptor and a CRE-Luciferase reporter gene.

-

Agonist: Serotonin (5-HT).

-

Test Compounds: this compound and its analogs.

-

Assay Medium: Serum-free cell culture medium.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the cells into 96-well plates and culture until they reach optimal confluency.

-

Compound Treatment: Replace the culture medium with serum-free medium. Add the test compounds at various concentrations and pre-incubate for 30 minutes.

-

Agonist Stimulation: Add serotonin at a concentration that elicits a submaximal response (EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.

-

Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the concentration of the test compound to generate a dose-response curve. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist response.

Mandatory Visualizations

Signaling Pathways

The 5-HT6 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, alternative signaling pathways have also been reported.

Caption: Canonical 5-HT6 Receptor Gs Signaling Pathway.

Caption: Alternative 5-HT6 Receptor Signaling Pathways.[4][5]

Experimental Workflows

Caption: Radioligand Binding Assay Experimental Workflow.

Caption: Functional cAMP Assay Experimental Workflow.

Conclusion

The structural optimization of the 1-arylsulfonyl-3-(piperazinylmethyl)indole scaffold has culminated in the discovery of this compound, a potent and selective 5-HT6 receptor antagonist. The detailed structure-activity relationship studies have elucidated the key molecular interactions necessary for high-affinity binding. The provided experimental protocols offer a robust framework for the characterization of novel 5-HT6 receptor antagonists. Furthermore, a deeper understanding of the canonical and alternative signaling pathways of the 5-HT6 receptor will be instrumental in the future design of next-generation therapeutics targeting this important receptor for the treatment of cognitive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of Masupirdine Dimesylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masupirdine (also known as SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been investigated for its therapeutic potential in neurocognitive disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the core chemical properties of its stable salt form, this compound dimesylate monohydrate. The document details its chemical identity, physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it elucidates the mechanism of action, including relevant signaling pathways, and presents key experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of novel therapeutics targeting the serotonergic system.

Chemical Identity and Physicochemical Properties

This compound dimesylate monohydrate is the dimesylate salt and monohydrate form of the active pharmaceutical ingredient this compound. This form enhances the stability and solubility of the parent compound, facilitating its development as an oral therapeutic.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole;dimethanesulfonate;hydrate |

| Synonyms | SUVN-502, this compound |

| CAS Number | 701205-60-9 (for this compound free base) |

| Molecular Formula | C23H34BrN3O10S3 |

| Molecular Weight | 688.6 g/mol |

Physicochemical Data

| Property | Value | Source |

| Melting Point | Data not available in public domain | - |

| Solubility | Data not available in public domain | - |

| pKa | Data not available in public domain | - |

| LogP (this compound) | 4.3 (Predicted) | - |

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, culminating in the formation of the indole (B1671886) core followed by sulfonation and introduction of the methylpiperazinyl methyl side chain. The final step involves the formation of the dimesylate monohydrate salt.

Synthetic Scheme

While the specific, step-by-step synthesis protocol is detailed in the primary literature, a generalized synthetic scheme is as follows:

-

Formation of the Indole Ring: Synthesis of the 5-methoxyindole (B15748) scaffold.

-

Introduction of the Side Chain: Mannich reaction to introduce the (4-methylpiperazin-1-yl)methyl group at the 3-position of the indole.

-

Sulfonylation: Reaction of the indole nitrogen with 2-bromobenzenesulfonyl chloride.

-

Salt Formation: Treatment of the this compound free base with two equivalents of methanesulfonic acid in the presence of water to yield this compound dimesylate monohydrate.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and confirmation of this compound dimesylate monohydrate. The following represents the expected data based on its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole and bromophenyl rings, the methoxy (B1213986) group protons, the piperazine (B1678402) and methyl protons, and the methylene (B1212753) bridge protons.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to all unique carbon atoms in the molecule, including the aromatic, aliphatic, and carbonyl carbons.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the this compound free base. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present, such as N-H (if any residual), C-H (aromatic and aliphatic), C=C (aromatic), S=O (sulfonyl), and C-O (methoxy) vibrations.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Blockade of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, leading to pro-cognitive effects.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Antagonism by this compound inhibits this signaling cascade. This action is thought to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine (B1216132) and glutamate, neurotransmitters crucial for learning and memory.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the characterization and evaluation of this compound.

Synthesis of this compound Dimesylate Monohydrate: A Workflow

The following diagram provides a high-level workflow for the synthesis and purification of this compound dimesylate monohydrate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for assessing the purity and stability of this compound dimesylate monohydrate.

4.2.1. Chromatographic Conditions (Illustrative)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in Water |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

4.2.2. Method Validation

The HPLC method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity: Ensuring no interference from impurities or degradation products.

-

Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Assessing the closeness of the measured value to the true value.

-

Precision: Evaluating the repeatability and intermediate precision of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Assessing the method's performance under small, deliberate variations in chromatographic parameters.

In Vitro Assay: 5-HT6 Receptor Binding

The affinity of this compound for the 5-HT6 receptor can be determined using a competitive radioligand binding assay.

4.3.1. Materials and Reagents

-

Receptor Source: Membranes from cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide).

-

Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂ and EDTA.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

4.3.2. Assay Protocol

-

Incubation: Incubate the receptor membranes with a fixed concentration of [³H]-LSD and varying concentrations of this compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LSD). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound dimesylate monohydrate is a promising therapeutic candidate with a well-defined chemical profile and a clear mechanism of action. This technical guide has summarized the key chemical properties, synthesis, and analytical methods for this compound. The detailed experimental protocols and diagrams provided herein are intended to aid researchers in their ongoing investigation and development of this compound and other novel 5-HT6 receptor antagonists. For more detailed experimental procedures and data, readers are encouraged to consult the primary literature, particularly the work by Nirogi and colleagues published in the Journal of Medicinal Chemistry in 2017.

References

The Neurochemical Impact of Masupirdine on Brain Acetylcholine: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Masupirdine (SUVN-502), an investigational drug developed by Suven Life Sciences, has emerged as a subject of significant interest in the field of neuropharmacology, particularly for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1] At the core of its mechanism is the selective antagonism of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[2] Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, with a particularly noteworthy effect on cholinergic and glutamatergic signaling. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a specific focus on its impact on brain acetylcholine (B1216132) levels, drawing from available preclinical and clinical data.

Mechanism of Action: 5-HT6 Receptor Antagonism and Cholinergic Enhancement

This compound is a potent and selective 5-HT6 receptor antagonist with a high binding affinity, exhibiting a Ki of 2.04 nM for the human 5-HT6 receptor.[1] The prevailing hypothesis for its pro-cholinergic effect centers on the disinhibition of GABAergic interneurons. 5-HT6 receptors are expressed on these inhibitory neurons, and their activation by serotonin is thought to tonically suppress the release of acetylcholine from cholinergic neurons. By blocking these receptors, this compound mitigates this inhibitory tone, leading to an increased firing rate of cholinergic neurons and consequently, elevated extracellular acetylcholine levels in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex.

Signaling Pathway of this compound's Action

The 5-HT6 receptor is canonically coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. By antagonizing the 5-HT6 receptor, this compound is believed to reduce the basal and serotonin-stimulated activity of this signaling cascade in GABAergic interneurons, leading to their disinhibition.

Figure 1: Proposed signaling pathway of this compound's effect on acetylcholine release.

Quantitative Effects on Acetylcholine Levels: Preclinical Evidence

Preclinical studies in rodent models have provided evidence for this compound's ability to increase brain acetylcholine levels. A key study by Nirogi et al. (2018/2019) investigated the neurochemical effects of this compound (SUVN-502). While the full dataset is not publicly available, reports from this study indicate that this compound, at oral doses ranging from 1 to 10 mg/kg, potentiated the increase in acetylcholine levels induced by the acetylcholinesterase inhibitor, donepezil, as measured by in vivo microdialysis. Furthermore, a triple combination of this compound, donepezil, and memantine (B1676192) was reported to synergistically increase acetylcholine levels in the ventral hippocampus of rats.

| Treatment Group | Brain Region | Acetylcholine Level Change | Dose(s) | Species | Reference |